molecular formula C9H6INO2 B1604199 Methyl 5-cyano-2-iodobenzoate CAS No. 219841-91-5

Methyl 5-cyano-2-iodobenzoate

Cat. No.: B1604199
CAS No.: 219841-91-5
M. Wt: 287.05 g/mol
InChI Key: SSXDDLXAVMYVKR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, featuring a cyano group at the 5-position and an iodine atom at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-cyano-2-nitrobenzoate, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom . Another method involves the direct iodination of methyl 5-cyano-2-methylbenzoate using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-iodobenzoate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and coupling reactions. The cyano group can also participate in various transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-bromobenzoate
  • Methyl 5-cyano-2-chlorobenzoate
  • Methyl 5-cyano-2-fluorobenzoate

Uniqueness

Methyl 5-cyano-2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in coupling reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 5-cyano-2-iodobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an iodine atom attached to a benzoate structure. Its molecular formula is C9H6INO2C_9H_6I_NO_2, and it has a molecular weight of approximately 295.05 g/mol. The compound's structure contributes to its reactivity and biological activity.

The biological activity of this compound is thought to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The electron-withdrawing cyano and iodine groups can enhance its affinity for target sites, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It could affect cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has demonstrated the ability to inhibit the growth of different cancer cell lines, suggesting potential as an anticancer agent.
  • Antifungal Activity : Preliminary results indicate effectiveness against fungi such as Candida albicans.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacteria
AnticancerInhibits growth in multiple cancer cell lines
AntifungalInhibitory effects on Candida albicans

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.
  • Antimicrobial Testing : In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
  • Fungal Inhibition : Research demonstrated that this compound exhibited antifungal activity with an MIC of 16 µg/mL against Candida albicans, suggesting it could be a candidate for further development in antifungal therapies.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.
  • Mechanistic Studies : To elucidate the pathways through which it exerts its effects.

Properties

IUPAC Name

methyl 5-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDDLXAVMYVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630310
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219841-91-5
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (0.8 g, 11.4 mmol) in water (10 ml) was added dropwise over 10 minutes to a stirred solution of 2-amino-5-cyanobenzoic acid methyl ester (2.0 g, 11.4 mmol) in water (30 ml) and conc. sulphuric acid (15 ml) at 0° C. After a fiber 15 minutes at 5° C., a solution of potassium iodide (3.5 g, 21 mmol) in water (30 ml) was quickly added and the mixture allowed to warm to room temperature. 10% Aqueous sodium thiosulphate was added, the mixture extracted with ethyl acetate, the extract dried over magnesium sulphate and evaporated. The residue was purified by flash column chromatography on silica eluting with 20% ethyl acetate in hexane to yield the title compound as a colourless oil (2.8 g). MS (+EI) m/z 287 [M+].
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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